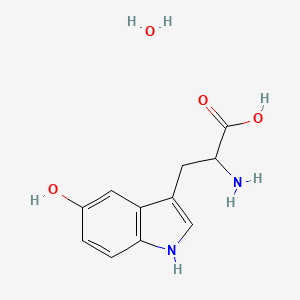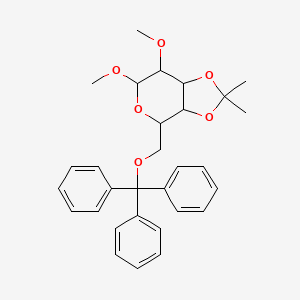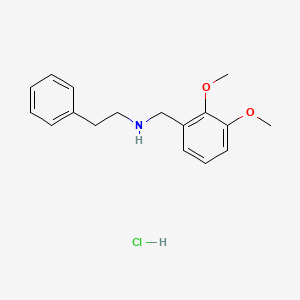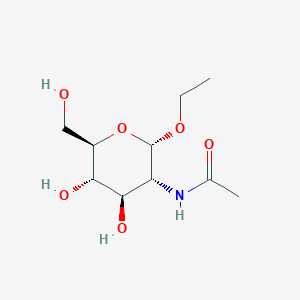
alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- is a chemical compound that belongs to the class of glucopyranosides This compound is characterized by the presence of an ethyl group attached to the glucopyranoside ring and an acetylamino group at the 2-deoxy position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- typically involves the glycosylation of a suitable glucose derivative with an ethyl group. The reaction conditions often include the use of a glycosyl donor and an acceptor in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or acetonitrile at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: The compound is used in studies of carbohydrate metabolism and as a substrate for enzymes involved in glycosylation.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play important roles in cell signaling and recognition.
Comparison with Similar Compounds
Alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- can be compared with other similar compounds such as:
Methyl alpha-D-glucopyranoside: This compound has a methyl group instead of an ethyl group and is commonly used as a non-metabolizable analog of glucose.
Beta-D-glucopyranoside derivatives: These compounds differ in the configuration of the glycosidic bond and may have different biological activities and properties.
The uniqueness of alpha-D-Glucopyranoside, ethyl 2-(acetylamino)-2-deoxy- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H19NO6/c1-3-16-10-7(11-5(2)13)9(15)8(14)6(4-12)17-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 |
InChI Key |
KRABAWXNIPSDEF-IGORNWKESA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
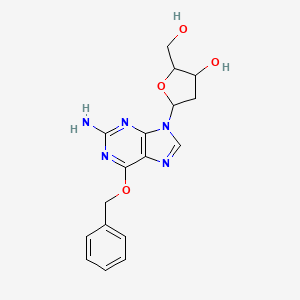
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
![2,3,14-trihydroxy-17-[5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12325287.png)
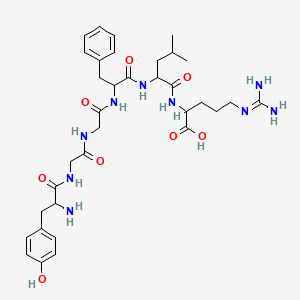

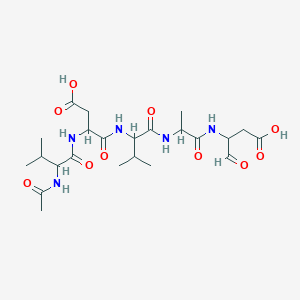
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one](/img/structure/B12325304.png)
![5H-Dibenzo[d,f][1,3]diazepin-6-amine, N-methyl-](/img/structure/B12325307.png)
![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
